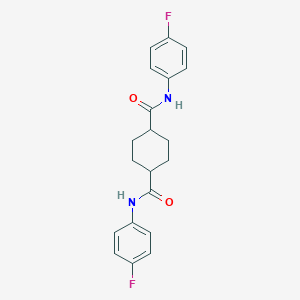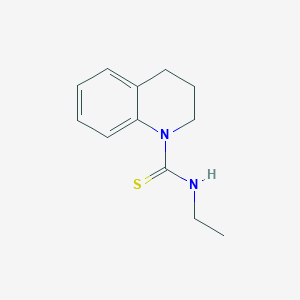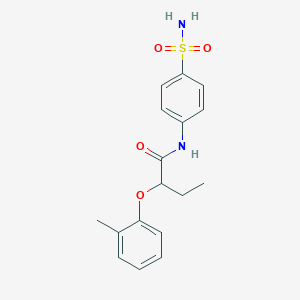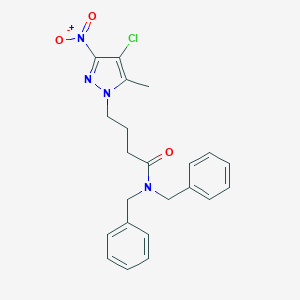![molecular formula C19H23N3O4S2 B469011 N-({4-[Cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamid CAS No. 718600-91-0](/img/structure/B469011.png)
N-({4-[Cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of CHM-1 is not fully understood. However, studies have suggested that CHM-1 inhibits the activity of the protein tyrosine phosphatase SHP2. This protein is involved in cell proliferation, differentiation, and survival, and is often overexpressed in cancer cells. By inhibiting SHP2 activity, CHM-1 may be able to suppress cancer cell growth and invasion.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, CHM-1 has also been shown to have anti-inflammatory properties. Studies have suggested that CHM-1 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This suggests that CHM-1 may have potential as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CHM-1 is its specificity for SHP2. This makes it a potentially useful tool for studying the role of SHP2 in cancer and other diseases. However, one limitation of CHM-1 is its poor solubility in water. This can make it difficult to administer in animal studies and may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on CHM-1. One area of interest is the development of more soluble analogs of CHM-1 that may have improved pharmacological properties. Another area of interest is the potential use of CHM-1 in combination with other anti-cancer agents to improve their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of CHM-1 and its potential therapeutic applications in cancer and other diseases.
In conclusion, N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide, or CHM-1, is a chemical compound that has potential therapeutic properties. Its anti-tumor and anti-inflammatory effects make it an interesting target for further research. While there are limitations to its use, CHM-1 has the potential to be a valuable tool in the study of cancer and other diseases.
Synthesemethoden
The synthesis of CHM-1 involves the reaction of 4-(cyclohexyl(methyl) sulfamoyl) aniline with furan-2-carbonyl chloride in the presence of a base. This reaction yields N-({4-[cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide. The purity of the synthesized compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kupplung
N-({4-[Cyclohexyl(methyl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamid: ist im Bereich der organischen Synthese relevant, insbesondere bei der Suzuki-Miyaura (SM)-Kreuzkupplungsreaktion. Hier ist der Grund:
Antibakterielle und Antitumorforschung
Eigenschaften
IUPAC Name |
N-[[4-[cyclohexyl(methyl)sulfamoyl]phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-22(15-6-3-2-4-7-15)28(24,25)16-11-9-14(10-12-16)20-19(27)21-18(23)17-8-5-13-26-17/h5,8-13,15H,2-4,6-7H2,1H3,(H2,20,21,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORJQLOEKVOQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B468947.png)
![N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclopentanecarboxamide](/img/structure/B468996.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B469024.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B469025.png)
![4-phenyl-N-[4-(propan-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B469073.png)



![2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B469185.png)


![Ethyl 5-methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B469357.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469358.png)
![N-(5-chloro-2-pyridinyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B469359.png)